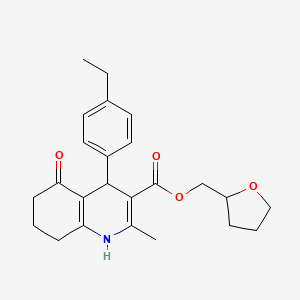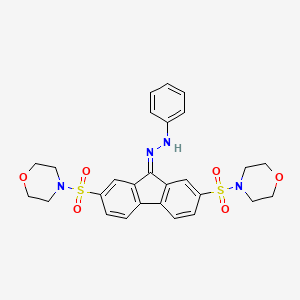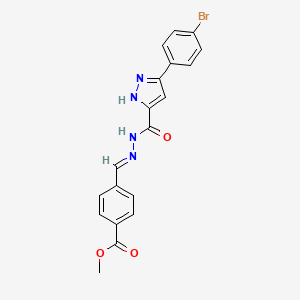
4-((5-(4-BR-PH)-2H-Pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid ME ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-(4-Bromo-phenyl)-2H-Pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a benzoic acid moiety, and a hydrazonomethyl group, making it a versatile candidate for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(4-Bromo-phenyl)-2H-Pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-phenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
The next step involves the introduction of the benzoic acid moiety. This can be achieved by reacting the pyrazole derivative with 4-formylbenzoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the hydrazonomethyl linkage. Finally, the esterification of the carboxylic acid group with methanol in the presence of a strong acid, such as sulfuric acid, yields the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-((5-(4-Bromo-phenyl)-2H-Pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 4-((5-(4-Bromo-phenyl)-2H-Pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound’s hydrazonomethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((5-(4-Chloro-phenyl)-2H-Pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester
- 4-((5-(4-Fluoro-phenyl)-2H-Pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester
- 4-((5-(4-Methyl-phenyl)-2H-Pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester
Uniqueness
The uniqueness of 4-((5-(4-Bromo-phenyl)-2H-Pyrazole-3-carbonyl)-hydrazonomethyl)-benzoic acid methyl ester lies in the presence of the bromo substituent, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the bromo group can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.
Eigenschaften
Molekularformel |
C19H15BrN4O3 |
|---|---|
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
methyl 4-[(E)-[[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C19H15BrN4O3/c1-27-19(26)14-4-2-12(3-5-14)11-21-24-18(25)17-10-16(22-23-17)13-6-8-15(20)9-7-13/h2-11H,1H3,(H,22,23)(H,24,25)/b21-11+ |
InChI-Schlüssel |
VNPGSVLHUVUYAN-SRZZPIQSSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11682737.png)
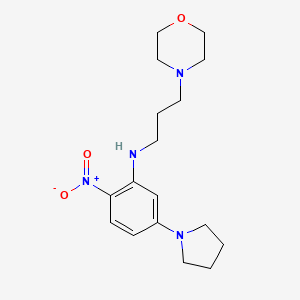
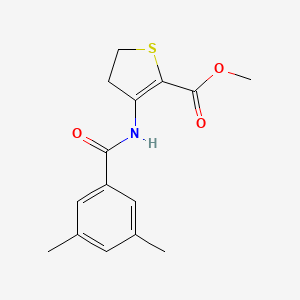
![(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682751.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682753.png)
![Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11682755.png)
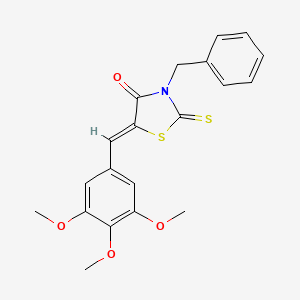
![methyl 4-({(2Z)-6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11682768.png)
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B11682781.png)
![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B11682790.png)
![(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682791.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682793.png)
